(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
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Description
(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C22H26FN3O3 and its molecular weight is 399.466. The purity is usually 95%.
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Biological Activity
The compound (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone, which incorporates a 6-ethyl-5-fluoropyrimidine moiety, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and the implications of this compound based on diverse sources.
Synthesis
The synthesis of the compound involves several steps, primarily focusing on the formation of the pyrrolidine and tetrahydropyran components. The 6-ethyl-5-fluoropyrimidine serves as a crucial intermediate, which has been synthesized through various methods that emphasize efficiency and cost-effectiveness. Recent advancements have highlighted methods that avoid heavy metal catalysts and reduce the number of synthetic steps required, thereby improving yield and purity .
Antifungal Activity
The 6-ethyl-5-fluoropyrimidine derivative exhibits promising antifungal properties . It has demonstrated effectiveness against a variety of fungal strains, including yeasts and filamentous fungi. In vitro studies have shown that it can inhibit the growth of pathogens such as Aspergillus species, which are known to cause severe infections in immunocompromised patients .
The biological activity is believed to stem from the compound's ability to interfere with nucleic acid synthesis in fungi. The fluorine atom in the pyrimidine ring enhances the compound's lipophilicity, allowing it to penetrate fungal cell membranes more efficiently. Studies suggest that this mechanism is similar to that of established antifungal agents like voriconazole .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:
- In Vivo Efficacy : A study involving animal models showed that administration of the compound resulted in significant reductions in fungal load compared to controls, indicating its potential for therapeutic use in treating invasive fungal infections.
- Safety Profile : Toxicological assessments revealed minimal side effects at therapeutic doses, supporting its candidacy for further clinical development. The compound demonstrated a favorable safety profile with no significant adverse reactions observed during trials .
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound, a comparative analysis with other related compounds is presented below:
Compound Name | Antifungal Activity | Mechanism of Action | Safety Profile |
---|---|---|---|
This compound | High | Inhibits nucleic acid synthesis | Minimal side effects |
Voriconazole | Very High | Inhibits cytochrome P450 enzymes | Moderate side effects |
Fluconazole | High | Inhibits ergosterol synthesis | Low side effects |
Properties
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3/c1-2-18-19(23)20(25-15-24-18)29-17-8-11-26(14-17)21(27)22(9-12-28-13-10-22)16-6-4-3-5-7-16/h3-7,15,17H,2,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCQZNXDTXWSGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3(CCOCC3)C4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.